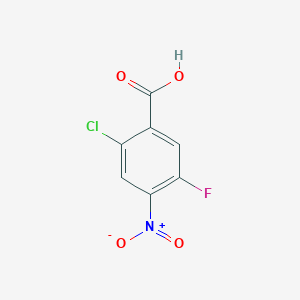

2-Chloro-5-fluoro-4-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4 and a molecular weight of 219.55 g/mol . It is a white to orange to green powder or crystal that is soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

2-Chloro-5-fluoro-4-nitrobenzoic acid can be synthesized through the fluorination and chlorination of nitrobenzoic acid . The preparation involves the hydrolysis of a precursor compound in an acidic medium, such as hydrochloric acid, at elevated temperatures (80-120°C) to yield the desired product . Industrial production methods often involve recrystallization from a mixed solvent of methanol and water to achieve high purity and yield .

Análisis De Reacciones Químicas

2-Chloro-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . The major products formed from these reactions include substituted benzoic acids and their derivatives .

Aplicaciones Científicas De Investigación

2-Chloro-5-fluoro-4-nitrobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of antifungal agents like Albaconazole.

Industry: The compound is utilized in the production of high-performance polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-fluoro-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include the inhibition of fungal cell wall synthesis, making it effective as an antifungal agent .

Comparación Con Compuestos Similares

2-Chloro-5-fluoro-4-nitrobenzoic acid can be compared with similar compounds such as:

2-Chloro-4-fluoro-5-nitrobenzoic acid: Similar in structure but with different substitution patterns.

4-Chloro-2-fluoro-5-nitrobenzoic acid: Another structural isomer with different chemical properties.

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains additional chlorine atoms, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in pharmaceuticals and industrial processes .

Actividad Biológica

2-Chloro-5-fluoro-4-nitrobenzoic acid (CFNBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in cancer therapy.

CFNBA can be synthesized through a series of chemical reactions involving nitration and chlorination of benzoic acid derivatives. The production process typically involves nitration of 2-chlorobenzoic acid, followed by purification steps to yield the final product with high purity and yield rates exceeding 90% in various methods .

Antitumor Activity

Recent studies have highlighted the antitumor properties of CFNBA and its metal complexes. Research indicates that CFNBA can induce apoptosis in various cancer cell lines, specifically A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. The study demonstrated that metal complexes formed with CFNBA exhibited significant growth suppression of these cancer cells, with IC50 values as low as 0.00053 µM for certain complexes .

Table 1: Antitumor Activity of CFNBA Complexes

| Complex | Cell Line | IC50 (µM) | Growth Suppression (%) at 60 µM |

|---|---|---|---|

| Complex 1 | A549 | 8.82 | 75.70 |

| Complex 2 | Caco-2 | 0.00053 | 72.70 |

| Complex 3 | Caco-2 | 1.69 | 59.57 |

These findings suggest that CFNBA and its metal complexes may serve as promising candidates for the development of new anticancer therapies.

The mechanism by which CFNBA induces apoptosis appears to involve proteasome inhibition, which is particularly effective in cancer cells due to their higher dependency on proteasomal degradation pathways compared to normal cells . This selective action provides a potential therapeutic advantage in targeting malignant cells while sparing healthy tissues.

Other Biological Activities

In addition to its antitumor effects, CFNBA has been noted for other biological activities:

- Antibacterial and Antifungal Properties : Compounds related to benzoic acids, including CFNBA, have shown significant antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial therapy .

- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives may also exhibit anti-inflammatory properties, although specific research on CFNBA's anti-inflammatory activity remains limited.

Case Studies

A notable case study involved the evaluation of CFNBA's efficacy in combination with other therapeutic agents against resistant cancer cell lines. The study found enhanced cytotoxic effects when CFNBA was used alongside conventional chemotherapeutics, indicating potential for combination therapies .

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUZKEKXMXCKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.